3-Methyl-d3-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

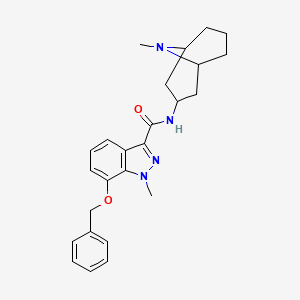

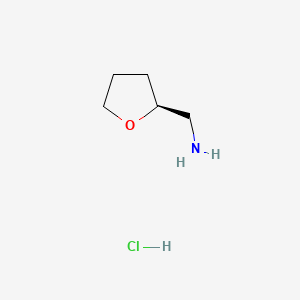

3-Methyl-d3-indole (3-MID) is a natural and synthetic compound widely employed in diverse scientific research areas . As a bicyclic aromatic compound, it finds extensive applications, particularly in laboratory experiments . This versatile compound’s unique structure enables it to interact effectively with various biological molecules, making it a valuable tool for comprehending the underlying molecular mechanisms of numerous biological processes .

Synthesis Analysis

3-Methyl-d3-indole can be synthesized via the Fischer indole synthesis . It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Molecular Structure Analysis

The molecular weight of 3-Methyl-d3-indole is 134.20 and its molecular formula is C9H6D3N . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Methyl-d3-indole has proven to be exceptionally versatile in chemical reactions. It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Physical And Chemical Properties Analysis

3-Methyl-d3-indole is a white to off-white solid . It is soluble in Chloroform, DMSO, and Methanol . The melting point is between 93.0 - 96.0°C .Wissenschaftliche Forschungsanwendungen

Protein Structure and Function Studies

3-Methyl-d₃-indole has proven exceptionally valuable in investigating protein structure and function. Researchers use it to shed light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .

Analytical Chemistry

In analytical chemistry, 3-Methyl-d₃-indole serves as an essential reference standard. It aids in quantifying the analyte in diverse samples, including feces, intestinal contents, and bacterial cultures. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is commonly employed for this purpose .

Medicinal Chemistry and Drug Development

Indole compounds, including 3-Methyl-d₃-indole, hold significant promise in drug discovery. Their wide-ranging applications span antiviral, anti-inflammatory, antihypertensive, and anticancer agents. Notably, indole-based drugs target various biological pathways, making them privileged pharmacophores .

Materials Science and Dye Industry

Indoles contribute to materials science and the dye industry. Their unique properties make them valuable for creating functional materials, dyes, and fragrances. 3-Methyl-d₃-indole’s role in these applications underscores its versatility .

Biocatalysis and Enzyme Engineering

Researchers explore 3-Methyl-d₃-indole as a substrate in biocatalytic reactions. By studying its reactivity with enzymes, they gain insights into enzyme mechanisms and develop novel biocatalysts for synthetic transformations .

Synthetic Organic Chemistry

3-Methyl-d₃-indole serves as a building block in synthetic organic chemistry. Its unique substitution pattern allows for diverse functionalization reactions. Researchers leverage it to create complex molecules and explore new synthetic methodologies .

Safety And Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-indole involves the introduction of a deuterium atom at the 3-position of the indole ring. This can be achieved by using a deuterated starting material or by introducing deuterium during a specific reaction step. One possible approach involves the use of a deuterated Grignard reagent to react with an appropriate starting material.", "Starting Materials": [ "3-Nitroacetophenone", "Magnesium", "Deuterium oxide", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ { "Step 1": "Preparation of 3-nitroacetophenone", "Reactants": [ "Acetophenone", "Nitric acid", "Sulfuric acid" ], "Products": [ "3-Nitroacetophenone" ] }, { "Step 2": "Preparation of deuterated Grignard reagent", "Reactants": [ "Magnesium", "Deuterium oxide", "Ethyl acetate" ], "Products": [ "Deuterated ethylmagnesium bromide" ] }, { "Step 3": "Reaction of 3-nitroacetophenone with deuterated Grignard reagent", "Reactants": [ "3-Nitroacetophenone", "Deuterated ethylmagnesium bromide" ], "Products": [ "3-Methyl-d3-indole" ] }, { "Step 4": "Purification of 3-Methyl-d3-indole", "Reactants": [ "3-Methyl-d3-indole", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Products": [ "Purified 3-Methyl-d3-indole" ] } ] } | |

CAS-Nummer |

111399-60-1 |

Produktname |

3-Methyl-d3-indole |

Molekularformel |

C9H9N |

Molekulargewicht |

134.196 |

IUPAC-Name |

3-(trideuteriomethyl)-1H-indole |

InChI |

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |

InChI-Schlüssel |

ZFRKQXVRDFCRJG-FIBGUPNXSA-N |

SMILES |

CC1=CNC2=CC=CC=C12 |

Synonyme |

3-(Methyl-d3)-1H-indole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)

![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)